4-Hydroxybenzaldehyde semicarbazone
CAS No.: 58336-40-6
Cat. No.: VC21314690
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 58336-40-6 |
---|---|
Molecular Formula | C8H9N3O2 |
Molecular Weight | 179.18 g/mol |
IUPAC Name | [(E)-(4-hydroxyphenyl)methylideneamino]urea |
Standard InChI | InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)/b10-5+ |
Standard InChI Key | SHWZHHQFLAWPLW-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=O)C=CC1=CNNC(=O)N |
SMILES | C1=CC(=CC=C1C=NNC(=O)N)O |
Canonical SMILES | C1=CC(=O)C=CC1=CNNC(=O)N |
Introduction
Chemical Structure and Properties
4-Hydroxybenzaldehyde semicarbazone is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . This compound is synthesized through a condensation reaction between 4-hydroxybenzaldehyde and semicarbazide. The IUPAC name for this compound is [(E)-(4-hydroxyphenyl)methylideneamino]urea. It features a phenolic hydroxyl group at the para position of the benzene ring along with a semicarbazone moiety.
Physical and Chemical Properties
The key physical and chemical properties of 4-Hydroxybenzaldehyde semicarbazone are summarized in the following table:
Property | Value |
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CAS Number | 58336-40-6 |
Molecular Formula | C8H9N3O2 |
Molecular Weight | 179.18 g/mol |
IUPAC Name | [(E)-(4-hydroxyphenyl)methylideneamino]urea |
Standard InChI | InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)/b10-5+ |
Physical State | Crystalline solid |
The compound contains multiple functional groups including a phenolic hydroxyl, a semicarbazone group (C=N-NH-CO-NH2), and an azomethine (C=N) linkage, which contribute to its chemical reactivity and potential biological activities.
Synthesis Methods
Condensation Reaction
The primary method for synthesizing 4-Hydroxybenzaldehyde semicarbazone involves a condensation reaction between 4-hydroxybenzaldehyde and semicarbazide. This reaction typically proceeds in the following manner:
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4-Hydroxybenzaldehyde reacts with semicarbazide hydrochloride
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The reaction is facilitated in a solvent like ethanol or methanol
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An acid catalyst may be used to enhance the reaction rate
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Heating is often required to complete the reaction
Detailed Synthesis Procedure
Based on the synthesis procedures described for similar compounds, a typical method for preparing 4-Hydroxybenzaldehyde semicarbazone would follow these steps:
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A mixture of semicarbazide hydrochloride and crystallized sodium acetate in water is prepared
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This mixture is added slowly to a solution of 4-hydroxybenzaldehyde in alcohol
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The mixture is stirred and may be warmed on a water bath to accelerate the reaction
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After cooling (often in ice-water), the resulting crystals are filtered, washed with cold water, and recrystallized from alcohol
Similar semicarbazone compounds have been synthesized with yields ranging from 77% to 93%, suggesting that 4-Hydroxybenzaldehyde semicarbazone can be prepared with high efficiency using these methods .
Spectroscopic Characterization
Spectral Data
The spectroscopic characterization of 4-Hydroxybenzaldehyde semicarbazone and related compounds provides valuable insights into their structural features. While specific spectral data for this compound is limited in the provided search results, similar semicarbazones have been characterized using various spectroscopic techniques:
NMR Spectroscopy
Based on data from similar compounds, the 1H NMR spectrum would typically show:
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Signals for aromatic protons (around δ 6.8-7.4 ppm)
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A signal for the azomethine proton (CH=N) at approximately δ 7.7-7.8 ppm
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Broad signals for the NH2 protons (around δ 5.6-6.5 ppm)
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A broad signal for the NH proton (around δ 10.0-10.1 ppm)
Infrared Spectroscopy
The IR spectrum would typically display characteristic bands for:
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N-H stretching vibrations
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C=O stretching of the semicarbazone group
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C=N stretching of the azomethine group
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O-H stretching of the phenolic group
Biological Activities and Applications
Research Applications
4-Hydroxybenzaldehyde semicarbazone has several potential applications in research:
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As a precursor for the synthesis of more complex molecules
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In coordination chemistry as a ligand for metal complexes due to its multiple coordination sites
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As a model compound for studying structure-activity relationships in medicinal chemistry
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In materials science applications, particularly given the liquid crystalline properties observed in related derivatives
Chemical Reactivity
Reactivity of Functional Groups
The presence of multiple functional groups in 4-Hydroxybenzaldehyde semicarbazone contributes to its diverse chemical reactivity:
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The semicarbazone group can undergo hydrolysis under acidic conditions to regenerate the parent aldehyde and semicarbazide
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The phenolic hydroxyl group can participate in:
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Alkylation reactions to form ethers
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Esterification reactions
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Oxidation reactions
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Metal coordination through the oxygen atom
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Derivatives Formation
The 4-hydroxybenzaldehyde moiety serves as an important precursor for creating various derivatives. The hydroxyl group can be modified through alkylation to produce 4-n-alkoxy derivatives, which have been studied for their liquid crystalline properties. The transformation of 4-hydroxybenzaldehyde to its semicarbazone can be achieved with good yields, as demonstrated in related synthetic procedures .
Related Compounds and Liquid Crystalline Properties
4-n-Alkoxy Benzaldehyde Semicarbazones
An important class of related compounds are the 4-n-Alkoxy Benzaldehyde Semicarbazones, which are synthesized from p-hydroxy benzaldehyde through alkylation with n-alkyl bromides under phase transfer conditions, followed by condensation with semicarbazide hydrochloride .
Examples of these compounds include:
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4-n-Octyloxybenzaldehyde semicarbazone
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4-n-Dodecyloxybenzaldehyde semicarbazone
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4-n-Tetradecyloxybenzaldehyde semicarbazone
Mesogenic Properties
One of the most fascinating aspects of these related compounds is their liquid crystalline (mesogenic) properties. Research has shown that 4-n-Alkoxy Benzaldehyde Semicarbazones exhibit various liquid crystalline phases, which have been investigated using differential scanning calorimetry (DSC) and polarizing optical microscopy .
For example, when 4-n-Dodecyloxybenzaldehyde semicarbazone is cooled from its isotropic phase, it displays a cholesteric phase characterized by planar structures with deep violet color and specular reflection. This phase transforms into a smectic A phase and eventually develops into a chiral smectic C* phase, which remains stable over a wide temperature range .
These mesogenic properties suggest potential applications in display technologies, optical devices, and other advanced materials applications.
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